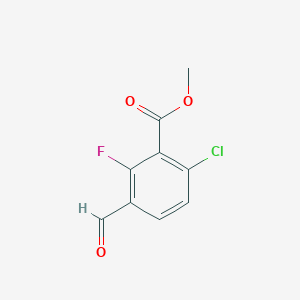

Methyl 6-chloro-2-fluoro-3-formylbenzoate

Overview

Description

“Methyl 6-chloro-2-fluoro-3-formylbenzoate” is a chemical compound with the CAS Number: 1002106-09-3 . It has a molecular weight of 216.6 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6ClFO3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid, semi-solid, liquid, or lump . It should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Characterization

Methyl 6-chloro-2-fluoro-3-formylbenzoate and its derivatives are often used in the synthesis of complex organic compounds. For instance, its analogs were utilized in the multi-step synthesis of 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, revealing weak antiovulatory action (Campaigne & Kim, 1983). Moreover, methods involving nucleophilic aromatic substitution and carbonylation using similar compounds resulted in efficient production of related benzoic acid derivatives, suitable for large-scale preparations (Daniewski et al., 2002).

Magnetic Resonance Studies

The compound and its related structures have been subject to proton and fluorine magnetic resonance studies, providing insights into their intramolecular interactions and steric effects, which are crucial for understanding the chemical behavior of fluorinated compounds (Schaefer et al., 1977).

Functionalization and Applications in Imaging

This compound's derivatives are also pivotal in the synthesis of novel potential PET cancer imaging agents, emphasizing their significance in medical diagnostics and research (Wang et al., 2006). The functionalization of related benzaldehydes has led to the discovery of compounds with various forms and tautomers, expanding the scope of chemical diversity and potential applications (Aksjonova et al., 2012).

Radiochemistry and Radiosynthesis

The compound's fluorinated derivatives are instrumental in radiochemistry, such as in the development of radiopharmaceuticals like 6-fluoro-l-DOPA for PET, highlighting its role in advancing diagnostic medicine and treatment monitoring (Wagner et al., 2009).

Herbicide and Drug Discovery

Additionally, this compound serves as an intermediate in the synthesis of herbicides and pharmaceutical compounds, demonstrating its versatility and importance in agriculture and healthcare sectors (Yu, 2002).

Safety and Hazards

“Methyl 6-chloro-2-fluoro-3-formylbenzoate” is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name |

methyl 6-chloro-2-fluoro-3-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMXOIMHDZEQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)

![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613043.png)

![4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2613046.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2613047.png)

![2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2613049.png)